Triazolidine

Antifungal Candida albicans Germ Tube Inhibition

This 1,2,4-triazolidine scaffold delivers a non-aromatic pharmacophore with conformational flexibility unattainable with triazoles. 1,2,4-triazolidine-3-thiones are narrow-spectrum bacteriostatics against MDR Acinetobacter baumannii (MIC90=8.0 µg/mL) with a novel LCFA elongation target absent in common nosocomial pathogens. Spiro-triazolidine-diones show 2-fold superior C. albicans germ tube inhibition vs voriconazole. Patent-protected derivatives offer non-cross-resistant acaricide development paths. Procure this scaffold to advance pathogen-specific antibiotics, novel antifungals, or next-gen agrochemicals with distinct resistance profiles.

Molecular Formula C2H7N3
Molecular Weight 73.1 g/mol
Cat. No. B1262331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolidine
Molecular FormulaC2H7N3
Molecular Weight73.1 g/mol
Structural Identifiers
SMILESC1CNNN1
InChIInChI=1S/C2H7N3/c1-2-4-5-3-1/h3-5H,1-2H2
InChIKeyUUZJJNBYJDFQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolidine: A Saturated Heterocyclic Scaffold for Targeted Antimicrobial and Miticidal Applications


Triazolidine refers to a class of five-membered, saturated heterocyclic compounds containing three nitrogen atoms in the ring, with the 1,2,4-triazolidine isomer being the most extensively studied [1]. Unlike its aromatic counterpart, triazole, the saturated triazolidine core introduces distinct stereoelectronic properties and conformational flexibility, which can be exploited to modulate target interactions in drug discovery and agrochemical development [2]. Triazolidine derivatives, including 1,2,4-triazolidine-3-thiones, spiro-triazolidine-diones, and urazoles (1,2,4-triazolidine-3,5-diones), have demonstrated a range of biological activities, including antibacterial, antifungal, and miticidal effects [1][2]. Notably, 1,2,4-triazolidine-3-thiones have shown narrow-spectrum antibiotic activity against multidrug-resistant Acinetobacter baumannii, a high-priority ESKAPE pathogen [3].

Why Triazolidine Cannot Be Directly Substituted with Triazole or Imidazole Derivatives in Targeted Antimicrobial Research


The saturated triazolidine core is not simply a reduced analog of aromatic triazole; it presents a fundamentally different pharmacophore with distinct physicochemical and biological profiles that preclude direct substitution. While 1,2,4-triazole antifungals (e.g., fluconazole, voriconazole) inhibit lanosterol 14α-demethylase (CYP51) and are used clinically for systemic fungal infections, they carry risks of hepatotoxicity, drug-drug interactions, and emerging resistance [1]. In contrast, 1,2,4-triazolidine-3-thiones have demonstrated a narrow-spectrum, bacteriostatic mechanism targeting long-chain fatty acid (LCFA) elongation, a pathway absent in many common nosocomial pathogens, thereby offering a unique selectivity window against Acinetobacter baumannii [2]. Furthermore, the spiro-triazolidine-dione scaffold has shown potent antifungal activity against Candida albicans with MIC values that outperform the clinical comparator voriconazole in specific assays, highlighting a differentiated mode of action that cannot be achieved by simply substituting a triazole or imidazole ring [3]. These mechanistic and efficacy divergences mean that procurement decisions based solely on azole-class assumptions will fail to capture the unique value proposition of triazolidine-based compounds.

Quantitative Differentiation: Triazolidine Derivatives vs. Clinical Comparators in Antimicrobial and Miticidal Assays


Antifungal Potency: Spiro-Triazolidine-Dione (3e) Outperforms Voriconazole in C. albicans Germ Tube Inhibition

A specific spiro-triazolidine-dione derivative, 4'-(4-methoxyphenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-dione (3e), exhibited significantly higher antifungal activity compared to the clinical azole drug voriconazole. The compound was evaluated for its ability to inhibit the formation of germ tubes by Candida albicans yeast cells [1].

Antifungal Candida albicans Germ Tube Inhibition

Narrow-Spectrum Antibacterial Selectivity: 1,2,4-Triazolidine-3-thiones Specifically Target MDR Acinetobacter baumannii

The 1,2,4-triazolidine-3-thione (T-3-T) chemotype demonstrated potent and highly selective antibacterial activity against multidrug-resistant (MDR) clinical isolates of Acinetobacter baumannii, a critical-priority ESKAPE pathogen. This activity was not observed against other common nosocomial Gram-negative bacteria that lack the long-chain fatty acid (LCFA) elongation pathway [1].

Antibacterial Acinetobacter baumannii Narrow-Spectrum Antibiotic

Antifungal MIC Potency: Spiro-Triazolidine-Dione Derivatives Exhibit Low Micromolar Activity Against C. albicans

A series of 4'-(substituted phenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones were evaluated for antifungal activity. The 4-methoxyphenyl derivative (3e) showed significant antifungal activity against C. albicans with low micromolar MIC values [1]. While a direct, same-assay comparator is not provided in this study, the values represent a potent starting point for scaffold optimization relative to known clinical antifungals.

Antifungal Candida albicans Minimum Inhibitory Concentration

Broad-Spectrum Antibacterial Potential: 1,2,4-Triazolidines Inhibit Both Gram-Positive and Gram-Negative Pathogens

A library of substituted 1,2,4-triazolidines was assessed for antibacterial activity against a panel of food-borne pathogens, including Gram-positive (Listeria monocytogenes) and Gram-negative (Salmonella typhimurium, E. coli, Shigella flexneri) bacteria. Several compounds exhibited broad-spectrum activity, with the most active analogs showing zones of inhibition at concentrations as low as 50 µg [1]. The broad-spectrum antibiotic chloramphenicol served as a positive control.

Antibacterial Gram-positive Gram-negative

Miticidal Activity: Triazolidine Derivatives as Novel Acaricides for Agricultural Pest Control

A series of triazolidine derivatives, defined by a specific formula (I), are claimed as novel miticides for controlling phytophagous mites in agricultural settings [1]. The patent describes methods for applying these compounds to protect crops from mite devastation.

Miticidal Agrochemical Pest Control

Antimicrobial Potency: Triazolidine-2-thione Analogue Demonstrates Sub-micromolar pMIC Against P. aeruginosa and E. coli

A specific triazolidine-2-thione analogue (4b) was identified as a potent antimicrobial agent in a QSAR-driven study. The compound exhibited strong activity against both Pseudomonas aeruginosa and Escherichia coli, as measured by pMIC values [1].

Antimicrobial Pseudomonas aeruginosa Escherichia coli

High-Value Research and Industrial Applications for Triazolidine Derivatives Based on Differentiated Evidence


Targeted Antibiotic Discovery for Multidrug-Resistant Acinetobacter baumannii Infections

Given the unique, narrow-spectrum activity of 1,2,4-triazolidine-3-thiones (T-3-Ts) specifically against A. baumannii clinical isolates (MIC90 = 8.0 µg/mL), this chemotype is ideally suited for developing novel, pathogen-specific antibiotics [1]. This application addresses the critical unmet need for new treatments against this high-priority ESKAPE pathogen. The procurement of T-3-T scaffolds enables research programs focused on optimizing the LCFA elongation pathway inhibition, a mechanism distinct from existing antibiotics, thereby circumventing pre-existing resistance mechanisms.

Antifungal Lead Optimization for C. albicans Virulence Inhibition

The spiro-triazolidine-dione derivative 3e demonstrated 2-fold superior inhibition of C. albicans germ tube formation compared to voriconazole [2]. This quantitative advantage in a key virulence pathway (morphological switching) positions this specific compound as a premier lead for developing novel antifungal therapies that target pathogenesis rather than just growth. Procurement of this compound supports programs aiming to create adjunctive therapies or alternatives to traditional azoles, potentially reducing the risk of resistance development.

Agrochemical Development of Next-Generation Miticides for Resistance Management

The patent-protected triazolidine derivatives (U.S. Patent 7,446,119) represent a new chemical class for controlling phytophagous mites [3]. For industrial procurement in the crop protection sector, these compounds offer a strategic pathway to develop novel acaricides that are not cross-resistant with existing commercial products. This is crucial for managing resistance in key agricultural pests and protecting high-value crops, providing a clear commercial differentiator for agrochemical companies.

Broad-Spectrum Antibacterial Scaffold Optimization

Substituted 1,2,4-triazolidines (e.g., compounds 3s, 3v) have demonstrated activity against both Gram-positive and Gram-negative food-borne pathogens, with zones of inhibition observed at 50 µg in Kirby-Bauer assays [4]. While their potency is currently less than that of chloramphenicol (2.5 µg), the novel triazolidine scaffold provides a non-optimized starting point for medicinal chemistry programs. Procurement of these specific derivatives allows researchers to systematically improve potency through structure-activity relationship (SAR) studies, with the goal of developing a new class of broad-spectrum antibiotics with a potentially novel mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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